molecular formula C26H34N4O4S B2607540 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate CAS No. 476452-54-7

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate

Cat. No.: B2607540
CAS No.: 476452-54-7
M. Wt: 498.64
InChI Key: KFWIBOFFTMIVLS-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound that features a unique combination of structural elements, including an adamantane moiety, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The adamantane moiety is then introduced via a formylation reaction, followed by the attachment of the methoxyphenyl group through a substitution reaction. The final step involves the esterification of the propanoate group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural elements can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain proteins or enzymes. The triazole ring can participate in hydrogen bonding and π-π interactions, while the methoxyphenyl group can modulate the compound’s electronic properties. These interactions collectively contribute to the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate
  • N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide

Uniqueness

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate stands out due to its combination of an adamantane moiety, a triazole ring, and a methoxyphenyl group. This unique structure imparts distinct physicochemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4S/c1-4-34-23(31)16(2)35-25-29-28-22(30(25)20-5-7-21(33-3)8-6-20)15-27-24(32)26-12-17-9-18(13-26)11-19(10-17)14-26/h5-8,16-19H,4,9-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWIBOFFTMIVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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